2-(Bromomethyl)-6-fluorospiro[3.3]heptane is a unique compound that belongs to the class of spiro compounds, characterized by its spirocyclic structure which consists of a bicyclic system where two rings share a single atom. This compound is particularly notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of bromine and fluorine substituents, which can influence biological activity and reactivity.
The synthesis and characterization of 2-(bromomethyl)-6-fluorospiro[3.3]heptane have been documented in various scientific studies, highlighting its relevance in organic synthesis and drug discovery. Notably, a study published in 2020 explored the convergent synthesis of various functionalized derivatives of spiro[3.3]heptane, including this compound, emphasizing its utility as a building block in medicinal chemistry .
This compound can be classified under organofluorine compounds and spiro compounds. Organofluorines are known for their unique properties that arise from the presence of fluorine atoms, which can enhance lipophilicity and metabolic stability in biological systems.
The synthesis of 2-(bromomethyl)-6-fluorospiro[3.3]heptane can be achieved through several methodologies, primarily involving halogenation reactions and cyclization processes. A prominent method involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. This precursor is synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate through deoxofluorination .
The synthetic route typically includes the following steps:
The entire process can be conducted on a multigram scale with relatively short reaction sequences (6–10 steps), making it efficient for larger-scale applications .
The molecular structure of 2-(bromomethyl)-6-fluorospiro[3.3]heptane features:
The molecular formula for this compound is . The specific arrangement of atoms contributes to its unique chemical properties and reactivity.
2-(Bromomethyl)-6-fluorospiro[3.3]heptane can participate in various chemical reactions typical of halogenated compounds:
The reactivity patterns are influenced by the electronic effects of the bromine and fluorine atoms, which can stabilize or destabilize intermediates during these reactions .
The mechanism of action for compounds like 2-(bromomethyl)-6-fluorospiro[3.3]heptane typically involves:
Quantitative data on reaction yields and kinetics can vary based on experimental conditions but generally indicate favorable pathways for functionalization .
Relevant data on these properties can be found in chemical databases and literature focusing on organofluorine compounds .
2-(Bromomethyl)-6-fluorospiro[3.3]heptane serves as an important building block in:
The ongoing research into spiro compounds continues to unveil new applications across various fields .
2-(Bromomethyl)-6-fluorospiro[3.3]heptane (molecular formula: C₈H₁₂BrF, molecular weight: 207.09 g/mol) is a halogenated alicyclic compound characterized by a spiro[3.3]heptane core—a bicyclic hydrocarbon featuring two fused cyclopropane rings connected at a central spiro carbon atom (C1). The IUPAC name follows systematic conventions:
Distinct from its isomer 2-(bromomethyl)-2-fluorospiro[3.3]heptane (where fluorine and bromomethyl share C2), this compound positions substituents on separate rings [4] [5]. The SMILES notation C1C(CC12CC(C2)F)CBr
and InChIKey KDLZKDBGKLEYSR-UHFFFAOYSA-N
further encode its connectivity [3].
Table 1: Structural Comparison of Related Spiro[3.3]heptanes
Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|
2-(Bromomethyl)-6-fluorospiro[3.3]heptane | C₈H₁₂BrF | BrCH₂- at C2; F- at C6 | 207.09 | C1C(CC12CC(C2)F)CBr |
2-(Bromomethyl)-2-fluorospiro[3.3]heptane | C₈H₁₂BrF | BrCH₂- and F- both at C2 | 207.09 | C1CC2(C1)CC(C2)(CBr)F |
2-Bromo-6-fluorospiro[3.3]heptane | C₇H₁₀BrF | Br- at C2; F- at C6 | 191.06 | C1C(CC12CC(C2)Br)F |
Spirocyclic frameworks gained prominence after Bayer's 1900s conceptualization of "spirocyclanes" as bicyclic systems sharing one carbon atom [8]. Research accelerated in the 1980s with synthetic methodologies enabling access to complex spiroarchitectures, including spiro[3.3]heptanes. Historically, spiro compounds were explored as rigid analogs of flat aromatic systems, offering enhanced three-dimensionality for drug design [8]. The spiro[3.3]heptane unit emerged as a bioisostere for tert-butyl groups or phenyl rings due to its comparable steric bulk and improved metabolic stability [6].
Recent advances (2019–2024) highlight spiro[3.3]heptanes in functional materials and natural product synthesis. For example, Tetrahedron Chem (2024) details spiro[4.4]nonane applications in hole-transporting materials and polymers, reflecting parallel interest in smaller spiro[3.3]heptanes [6]. The 2025 review by Nafie et al. emphasizes halogenated spirooxindoles as anticancer agents, indirectly validating halogenated spiro scaffolds as privileged structures in medicinal chemistry [1].
Halogen atoms—particularly fluorine and bromine—introduce strategic reactivity and physicochemical advantages:
In halogenated spirooxindoles, fluorine improves anticancer activity by enhancing kinase inhibition (e.g., CDK2, PI3K) and disrupting MDM2–p53 interactions [1]. Similarly, 2-(bromomethyl)-6-fluorospiro[3.3]heptane leverages halogen synergy: fluorine tunes electronic properties, while bromomethyl facilitates downstream derivatization for drug discovery.
Table 2: Synthetic Applications Enabled by Halogen Substituents
Functional Group | Key Reactivity | Applications in Synthesis |
---|---|---|
Bromomethyl (–CH₂Br) | Nucleophilic substitution (Sₙ2) | Preparation of amines, thioethers, ethers, or azide-alkyne cycloadditions [7] |
Fluorine (F) | Electronic modulation | Bioisosteric replacement; enhancement of binding affinity [1] |
Halogen combination | Orthogonal functionalization | Sequential modification (e.g., fluorination fixed, bromomethyl group diversified) [3] |
The scaffold's rigidity also reduces conformational entropy, potentially improving target selectivity and ligand efficiency—a principle validated in FDA-approved spirocyclic drugs like apalutamide [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1